molecular formula C14H7Cl3O3 B5763563 (4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate

(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate

Cat. No.: B5763563
M. Wt: 329.6 g/mol
InChI Key: FGYHVSRPLCHEJJ-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C14H7Cl3O3 and a molecular weight of 329.6 g/mol. It is known for its high solubility in organic solvents and its potential as a building block for the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate can be synthesized through a reaction between 4-chloro-2-formylphenol and 2,5-dichlorobenzoic acid. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions. The exact reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Industrial production may involve optimization of reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of other organic compounds.

    Biology: The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system.

    Medicine: Its neuroprotective effects, including antioxidant and anti-inflammatory properties, make it a candidate for drug development for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

    Industry: The compound’s high solubility in organic solvents makes it useful in various industrial applications, including material science and agriculture.

Mechanism of Action

The exact mechanism of action of (4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate is not well understood. studies have shown that it can act as a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the breakdown of neurotransmitters in the nervous system, and their inhibition can lead to various physiological effects. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the formyl group.

    2,5-Dichlorobenzoic acid: Similar in structure but lacks the formyl group and the additional chlorine atom on the phenyl ring.

    4-Chloro-2-formylphenol: Contains the formyl group but lacks the dichlorobenzoate moiety.

Uniqueness

(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential neuroprotective effects set it apart from other similar compounds.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3O3/c15-9-2-4-13(8(5-9)7-18)20-14(19)11-6-10(16)1-3-12(11)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHVSRPLCHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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